molecular formula C10H8O4 B1617522 Benzylidenemalonic acid CAS No. 584-45-2

Benzylidenemalonic acid

Cat. No. B1617522
CAS RN: 584-45-2
M. Wt: 192.17 g/mol
InChI Key: KXTAOXNYQGASTA-UHFFFAOYSA-N
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Description

Benzylidenemalonic acid is a chemical compound with the molecular formula C10H8O4 . It has a molecular weight of 192.17 . It is a simple push-pull molecule .


Synthesis Analysis

The synthesis of arylidene malonic acid monoanilides and cinnamoyl anilines involves the condensation of malonic acid monoanilides with aromatic aldehydes . Another study mentions the preparation of benzylidenemalonic or vinylogous benzylidenemalonic acid polyesters .


Molecular Structure Analysis

Benzylidenemalonic acid contains a total of 22 bonds, including 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

Benzylidenemalonic acid has a boiling point of approximately 288.14°C and a density of 1.2932 (rough estimate) . Its refractive index is estimated to be 1.5430 .

Scientific Research Applications

Luminescent Material Development

Benzylidenemalonic acid derivatives have been studied for their potential as solid-state luminescent materials . These compounds exhibit a phenomenon known as crystallization induced emission (CIE) . This property is particularly valuable in the development of new materials that show higher emission intensity in the solid state than in solution, which is crucial for applications in sensors and optoelectronics .

Mass Spectrometry Analysis

In mass spectrometry, Benzylidenemalonic acid has been observed to undergo dehydration to form species that can be formulated as anhydrides . This behavior is significant for the structural characterization of organic compounds and could be utilized in the analysis of complex mixtures or novel synthetic molecules .

Green Chemistry Synthesis

The compound has been used in the sonochemical synthesis of benzylidene derivatives of enolizable carbonyls . This method represents a more environmentally friendly approach to chemical synthesis, aligning with the principles of green chemistry by reducing the use of hazardous solvents and improving reaction efficiency .

Aggregation Caused Quenching (ACQ) Study

Benzylidenemalonic acid derivatives are interesting for the study of ACQ processes, which are a common obstacle in the development of luminogens . Understanding the ACQ behavior of these compounds can lead to the design of new luminous materials that are more efficient and stable in the solid state .

Acidochromic Property Exploration

These compounds have shown acidochromic properties , which means they change color in response to acidity changes . This characteristic is exploitable in the creation of pH sensors and can be integrated into various technologies for real-time monitoring of environmental or biological systems .

Photophysical Characterization

Benzylidenemalonic acid derivatives have been subjected to solid-state photophysical characterization . This research is essential for understanding the light-emitting properties of materials, which has implications for the development of LEDs, laser technologies, and other light-based applications .

Intramolecular Rotation Studies

The restricted intramolecular rotation (RIR) phenomenon of these compounds, particularly the hindered rotation around the aryl main axis, has been identified as the origin of their emissive behavior . This insight is crucial for the field of molecular dynamics and can influence the design of molecular machines and sensors .

Dimeric Interaction Investigations

Studies have indicated that J-dimeric interactions are responsible for the intense emission of certain Benzylidenemalonic acid derivatives . This finding is significant for molecular engineering , where the manipulation of dimeric interactions can lead to materials with tailored optical properties .

Mechanism of Action

Target of Action

Benzylidenemalonic acid, also known as Malonic acid, benzylidene-, is a simple push-pull molecule . It has been reported that these molecules become good emitters in the crystalline phase .

Mode of Action

The mode of action of Benzylidenemalonic acid is largely attributed to its structure and physical properties . In solution and in the amorphous phase, these molecules are hardly emissive. They become good emitters in the crystalline phase . This phenomenon is known as crystallization-induced emission (CIE) .

Biochemical Pathways

It’s known that the mass spectra of benzylidenemalonic acids are dominated by dehydration to species formulated as anhydrides . In some cases, ortho effects alter the fragmentation .

Pharmacokinetics

It’s known that the compound’s properties can change significantly depending on whether it’s in a solution, an amorphous phase, or a crystalline phase .

Result of Action

The primary result of Benzylidenemalonic acid’s action is its emission in the crystalline phase . This emission is due to a restricted intramolecular rotation (RIR) phenomenon, specifically the hindered rotation around the aryl main axis of the compound .

Action Environment

The action of Benzylidenemalonic acid is influenced by its environment. In particular, the compound’s emissive properties are affected by whether it’s in a solution, an amorphous phase, or a crystalline phase . Environmental factors that influence the compound’s action, efficacy, and stability include temperature and the presence of other substances .

properties

IUPAC Name

2-benzylidenepropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTAOXNYQGASTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207111
Record name Malonic acid, benzylidene-
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylidenemalonic acid

CAS RN

584-45-2
Record name Benzalmalonic acid
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Record name Malonic acid, benzylidene-
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Record name Benzylidenemalonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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